Picibanil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

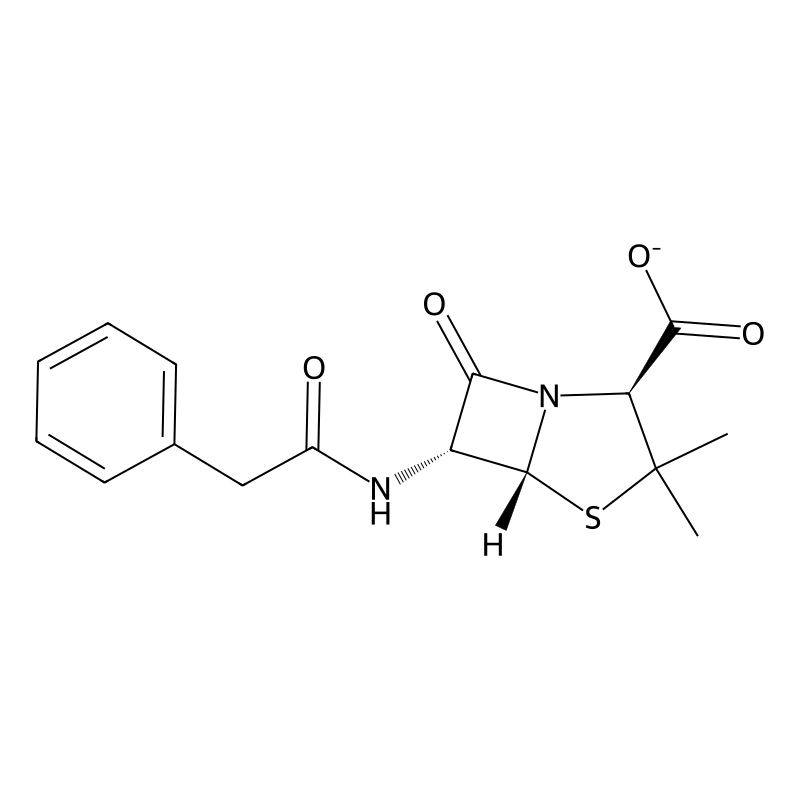

Picibanil is a lyophilized formulation containing cultures of a low-virulent strain of Streptococcus pyogenes, treated and killed with penicillin G, with potential sclerosing, immunostimulating and antineoplastic activity. Besides from picibanil's direct damaging effect as a sclerosing agent, it seems to have multiple effects on the immune system as a non-specific immunostimulant. Picibanil activates the host immune system by stimulating the activity of natural killer cells, macrophages and lymphocytes, and by enhancing the production of several key immune mediators, including interleukins and tumor necrosis factor.

A lyophilized preparation of a low-virulence strain (SU) of Streptococcus pyogenes (S. hemolyticus), inactivated by heating with penicillin G. It has been proposed as a noncytotoxic antineoplastic agent because of its immune system-stimulating activity.

Picibanil mechanism of action sclerotherapy

Clinical Efficacy Data

OK-432 demonstrates high efficacy, particularly for macrocystic lesions, as shown in the table below.

| Condition | Study Results | Level of Evidence |

|---|---|---|

| Macrocystic Lymphatic Malformations | 94% of patients showed a response to treatment in a U.S. phase II trial (n=182) [1]. | Level I Evidence [1] |

| Mixed Macrocystic/Microcystic LMs | 63% of patients responded to treatment [1]. | Level I Evidence [1] |

| Microcystic Lymphatic Malformations | 0% of patients responded to treatment [1]. | Level I Evidence [1] |

| Chyle Leakage (Post-Thyroid Surgery) | 91.7% (11/12) clinical success rate in a recent 2025 study [2]. | Retrospective Review [2] |

| LMs in Head & Neck (Various Types) | Complete or nearly complete shrinkage observed in 15 of 21 patients after repeated therapy [3]. | Retrospective Review [3] |

Detailed Mechanism of Action

The therapeutic effect of OK-432 is not due to a direct chemical sclerosant but is mediated through a host-derived immune and inflammatory response [1] [4] [5].

- Cytokine Induction: After intracystic injection, OK-432 stimulates immunocytes (e.g., T-lymphocytes, macrophages) to secrete a cascade of cytokines, including interleukin-6 (IL-6), tumor necrosis factor (TNF), interleukin-8 (IL-8), and interferon-gamma (IFN-γ) [1] [4].

- Inflammatory Cascade: The cytokine surge increases vascular permeability and recruits white blood cells to the site, triggering a robust inflammatory reaction within the cyst [5].

- Sclerosis and Fibrosis: This inflammation damages the lymphatic endothelial cells lining the cyst, leading to the collapse of the lymphatic channels. The cyst walls adhere to each other, and the resulting fibrosis obliterates the cavity [4] [5].

- Drainage and Shrinkage: The inflamed and fibrosed cyst is gradually absorbed and excreted by the lymphatic system, leading to a permanent reduction in the lesion size [4].

The diagram below summarizes this proposed signaling pathway.

Proposed mechanism of action for OK-432 sclerotherapy.

Experimental Protocol Overview

The following is a generalized methodology for OK-432 sclerotherapy based on published clinical studies [6] [4].

Patient Selection & Pre-procedure Workup

- Confirmation of Diagnosis: The cystic nature of the lesion must be confirmed via imaging (e.g., ultrasonography or CT scan). OK-432 is most effective for macrocystic lesions (single or few large cysts) [1] [4].

- Penicillin Allergy Screen: A skin test for penicillin G allergy must be performed before treatment, as the streptococcal strain is inactivated with penicillin [1] [4].

- Exclusion of Malignancy: The risk of malignant disease must be ruled out before treatment, as sclerotherapy could mask a underlying malignancy [7].

Sclerotherapy Procedure

- Anesthesia: The procedure is often performed under general anesthesia, especially for pediatric patients or complex lesions [6] [5].

- Aspiration: The cystic fluid is aspirated as completely as possible under ultrasound or CT guidance [4].

- Drug Preparation: One vial (1 KE) of OK-432 is reconstituted in 10 mL of normal saline [1] [4].

- Injection: An amount of the prepared OK-432 solution equal to the volume of aspirated fluid (up to a maximum of 20 mL) is injected into the cyst cavity [4]. For multiloculated lesions, the total dose can be divided and injected into separate cavities [4].

Post-procedure Monitoring & Follow-up

- Expected Inflammatory Response: Patients commonly experience local swelling, redness, pain, and a low-grade fever (38-39°C) for 3-7 days post-injection. This is a sign of the desired inflammatory process [1] [4].

- Therapeutic Response Time: The shrinkage of the lesion is not immediate; a clinical and radiological evaluation is typically performed 6 weeks or more after the injection to assess response [4].

- Repeat Sessions: If the lesion is not sufficiently reduced, a second injection can be considered after an interval of 1-1.5 months [1].

Safety and Comparative Considerations

- Safety Profile: OK-432 is generally considered safe. Side effects are mostly mild and self-limiting. Major complications are rare but can include cellulitis or dyspnea in isolated cases [4]. Antihistamines and corticosteroids should be available for patients with potential allergic reactions [1].

- Contraindications: No absolute contraindications are specifically listed in the available literature, apart from a confirmed penicillin allergy [5].

- Comparison with Other Agents: Compared to ethanol, another common sclerosant, OK-432 has a favorable safety profile with a lower risk of severe complications like nerve injury or skin necrosis [4]. However, ethanol may achieve a faster and more potent sclerosing effect in some cases [4]. Bleomycin is another alternative but carries a risk of pulmonary fibrosis [4].

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ picibanil [sciencedirect.com]

- 2. OK-432 ( this compound ) Sclerotherapy for the Treatment of Chyle Leakage... [pubmed.ncbi.nlm.nih.gov]

- 3. with Sclerotherapy (OK-432) for congenital lymphatic... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Ultrasound-guided sclerotherapy for benign non-thyroid cystic mass in... [pmc.ncbi.nlm.nih.gov]

- 5. RBCP - Intralesional treatment of lymphatic malformations with... [rbcp.org.br]

- 6. Percutaneous sclerotherapy of massive macrocystic lymphatic... [pubmed.ncbi.nlm.nih.gov]

- 7. of cervical cysts with Sclerotherapy (OK-432) this compound [link.springer.com]

OK-432 immunomodulatory effects cancer

Detailed Immunomodulatory Mechanisms

Dendritic Cell Activation and TLR3 Signaling

OK-432 induces potent maturation of human dendritic cells (DCs), which is critical for initiating adaptive immunity. A key mechanism is the TLR3-dependent secretion of IL-12p70 [1]. TLR3 is an endosomal Toll-like receptor typically activated by viral double-stranded RNA; OK-432's ability to activate this pathway is a unique property for a bacterial preparation. This activation is abrogated by chloroquine, which inhibits endosomal acidification, and by TLR3-specific siRNA [1]. Mature DCs upregulated surface expression of MHC class II and co-stimulatory molecules (CD40, CD86), and demonstrated a superior capacity to stimulate T cells [1] [2].

Synergy with CD40 for Enhanced DC and CTL Activation

Research shows a powerful synergistic effect when OK-432 is combined with a CD40 monoclonal antibody (mAb). This combination significantly enhances DC maturation beyond either agent alone, leading to a more robust cytokine profile characterized by increased production of stimulatory cytokines (IL-12, IFN-γ) and suppression of inhibitory cytokines (IL-10, TGF-β) [3]. This optimized microenvironment facilitates the proliferation and cytotoxic function of tumor-specific Cytotoxic T Lymphocytes (CTLs), both in vitro and in vivo, and has shown efficacy in hurdling tumor metastasis in a colorectal cancer mouse model [3].

Quantitative Data from Clinical and Preclinical Studies

The immunomodulatory effects of OK-432 translate into measurable changes in patient immune parameters and clinical outcomes, as shown in the table below.

| Study Type (Cancer) | Dosage & Administration | Key Quantitative Immunological Findings | Clinical Correlation |

|---|---|---|---|

| Clinical (Gastrointestinal) [4] | 5 KE, orally for 7-14 days pre-op | ↑ Proportion of Leu 7+ and Leu 11+ cells (NK cells) in PBL; ↑ NK cell activity; Altered T-cell subsets (↑ OKT8+ in PBL, ↓ in RLNL) [4] | Enhanced responsiveness of tumor-infiltrating lymphocytes (TIL) to autologous tumor [4] |

| Phase IB (Melanoma) [5] | 1-20 KE, intradermal, twice weekly | Reversed deficit in IFN-γ production (dose-dependent); Mitigated inhibition of IL-1β [5] | Defined dose-response; identified cytokine production as a biomarker [5] |

| Preclinical (HCC Model) [6] | Liposome-encapsulated, intravenous | Marked ↑ of NK cells and intermediate TCR cells in liver; ↑ cytotoxic activity against Yac-1 cells [6] | Lower local recurrence rate when combined with TAE therapy (P > .02) [6] |

| Case Report (Mesothelioma) [7] | 5 KE, intrathoracic | Induction of IL-12, IFN-γ, and TNF-α [7] | Resolution of pleural effusion and sustained disease control upon ICI rechallenge [7] |

Experimental Protocols for Research

For researchers aiming to utilize OK-432 in experimental settings, here are detailed methodologies based on the literature.

In Vitro Activation of Human Dendritic Cells

This protocol is used to generate mature, IL-12p70-producing DCs for immunologic assays or therapeutic preparation [1] [2].

- DC Generation: Isolate human CD14+ monocytes from peripheral blood. Differentiate into immature DCs by culturing for 5-7 days in serum-free medium supplemented with GM-CSF and IL-4 [2].

- Stimulation with OK-432: Harvest immature DCs and stimulate with OK-432 at a concentration of 0.1 KE/mL [1].

- Incubation and Analysis: Culture cells for 24-48 hours.

- Supernatant: Harvest for cytokine analysis (e.g., IL-12p70, TNF-α, IL-6) by ELISA.

- Cells: Analyze for surface maturation markers (CD80, CD83, CD86, HLA-DR) using flow cytometry.

- Mechanistic Inhibition: To confirm TLR3 dependence, pre-treat DCs with 40 µM chloroquine for 30 minutes prior to OK-432 stimulation [1].

In Vivo Administration in Mouse Models

These protocols describe effective routes for studying OK-432 in preclinical cancer models.

- Liposome-Encapsulated OK-432 for Liver Targets: Administer liposome-encapsulated OK-432 via tail vein injection to mice. This formulation prolongs the presence and effect of OK-432 in the liver, leading to a marked increase in NK and intermediate TCR cells, with peak activity at 3 days post-administration [6].

- Intratumoral/Intrapleural Injection: For local immunotherapy, directly inject OK-432 (e.g., 5 KE in 100 µL saline) into tumors or the thoracic cavity. In clinical case reports, this approach managed malignant effusions and modulated the local tumor microenvironment to resensitize tumors to immune checkpoint inhibitors [7].

Logical Flow of OK-432's Antitumor Immune Response

The following diagram illustrates the sequential cellular and molecular events triggered by OK-432 that lead to an antitumor immune response.

> The cascade begins with OK-432 activating Dendritic Cells (DCs) via TLR3, leading to IL-12 secretion and maturation. This drives a Th1 response and Cytotoxic T Lymphocyte (CTL) activation, while also stimulating Natural Killer (NK) cells, ultimately resulting in tumor cell destruction.

Research Implications and Future Directions

OK-432 continues to be relevant in modern immunotherapy, particularly in combination strategies. Recent evidence suggests it can overcome resistance to immune checkpoint inhibitors (e.g., anti-PD-1/CTLA-4) in malignant pleural mesothelioma, leading to successful rechallenge and sustained disease control [7]. The synergy between OK-432 and CD40 mAb presents a promising approach to enhance DC-based vaccines and adoptive T-cell therapy, especially for poorly immunogenic tumors [3].

References

- 1. The Bacterial Preparation OK Induces IL-12p70... | PLOS One 432 [journals.plos.org]

- 2. Clinical grade OK -activated dendritic cells: in vitro characteri... 432 [web.archive.org]

- 3. CD40 monoclonal antibody and OK synergistically promote the... 432 [cancerci.biomedcentral.com]

- 4. [Oral administration of OK - 432 (picibanil). (8th report) clinical...] [pubmed.ncbi.nlm.nih.gov]

- 5. Phase IB trial of this compound ( OK - 432 ) as an immunomodulator in patients... [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Significance of Liposome-Encapsulated OK - 432 ... | SpringerLink [link.springer.com]

- 7. Enhanced efficacy of immune checkpoint inhibitors with OK ‑ 432 in... [spandidos-publications.com]

Definition and Core Characteristics

OK-432 is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes (Group A) that has been inactivated with penicillin G and heat [1] [2]. It was originally developed as an anticancer agent and approved in Japan in 1975 [3]. It is also known by the name Picibanil [4] [2].

The table below summarizes its fundamental characteristics:

| Attribute | Description |

|---|---|

| Source | Low-virulence Su strain of Streptococcus pyogenes (Group A) [1] [2] |

| Preparation | Lyophilized, inactivated with benzylpenicillin G (penicillin G) [5] [2] |

| Key Property | Biological Response Modifier (Immunostimulant) [3] [6] |

| Initial Approval | Approved in Japan as an anticancer agent in 1975 [3] |

| Other Name | This compound [4] |

Mechanisms of Action

OK-432 exerts its effects through a potent, multi-faceted stimulation of the immune system. The schematic illustrates the core immunomodulatory pathway:

OK-432 immunomodulatory pathway involves TLR4 binding, cell activation, and cytokine release

- Innate Immunity Activation: OK-432 acts as a pathogen-associated molecular pattern (PAMP), binding to the Toll-like receptor 4 (TLR4)-MD2 complex on antigen-presenting cells [3]. This triggers an innate immune response.

- Immunological Cell Activation: TLR4 signaling leads to the activation of various immune cells, most notably inducing the maturation of Dendritic Cells (DCs), which are pivotal for initiating adaptive immunity [3]. It also augments the activity of Natural Killer (NK) cells and Cytotoxic T lymphocytes [3] [1].

- Cytokine Induction: A key mechanism is the induction of a broad spectrum of cytokines. Treatment with OK-432 stimulates the production of interferons (IFN-α, β, γ), tumor necrosis factor-alpha (TNF-α), interleukins (IL-1β, IL-2), and others [3] [6] [7]. This "cytokine storm" creates a pro-inflammatory, anti-tumor environment.

- Sclerosing Effect (For LMs): When injected into lymphatic macrocysts, OK-432 incites a localized inflammatory reaction. This causes adhesion, thickening, and eventual fibrosis and collapse of the cyst walls, leading to the regression of the lesion [2] [8].

Clinical Applications and Evidence

OK-432's primary clinical applications leverage its immunostimulatory and sclerosing properties, supported by decades of research.

| Application Area | Specific Use & Evidence | Key Findings & Efficacy |

|---|---|---|

| Lymphatic Malformations (LMs) | First-line sclerotherapy for macrocystic LMs [2] [8]. | Superior results in macrocystic vs. microcystic/mixed LMs [2]. A study of 11 pediatric patients showed complete regression in 6 and marked regression in 4 [8]. |

| Oncology Immunotherapy | Adjuvant immunomodulator [3] [6] [7]. A 1997 Phase IB trial in high-risk melanoma patients demonstrated reversal of cancer-related deficits in IFN-γ and IL-1 production [6] [7]. | |

| Pleurodesis | Management of malignant pleural effusions, spontaneous pneumothorax, and post-operative air leaks/chylothorax [5] [9]. | Effectively manages air leaks/chylothorax post-lobectomy [9]. A 2025 study confirmed its efficacy for these complications but found no significant impact on long-term lung cancer survival [9]. |

Experimental Protocols and Methodology

For researchers, key methodological details from clinical studies provide a foundation for experimental design.

Sclerotherapy for Lymphatic Malformations [2]:

- Administration: Intralesional injection via direct visualization or ultrasound guidance, typically under general anesthesia.

- Dosage/Preparation: A common preparation is 0.1 mg of OK-432 dissolved in 10 mL of saline solution.

- Procedure: The cystic fluid is aspirated first, followed by injection of the sclerosant. For large cysts, an indwelling catheter may be used for sequential injection and drainage over several days.

Immunotherapy Clinical Trial Dosing [6] [7]:

- A Phase IB trial in melanoma patients established a regimen of 1 to 20 KE (Klinische Einheit/Clinical Unit) of OK-432.

- The agent was administered intradermally (ID) twice weekly for 3 months.

- The maximal tolerable dosage was identified in a prior Phase IA study as 30 KE, with dose-limiting toxicity being cutaneous reactions.

Safety and Tolerability Profile

OK-432 is generally considered safe, with most adverse effects being mild and transient [2].

| Category | Details |

|---|---|

| Common Side Effects | Local inflammatory responses: pain, swelling, redness, and fever [5] [2]. |

| Less Common & Serious Adverse Events | SIADH (syndrome of inappropriate antidiuretic hormone secretion) causing severe hyponatremia, reported after intrapleural administration [5]. Hemolytic anemia of suspected immune origin [5]. Severe inflammatory reaction/bleeding when used in periorbital lesions [5]. |

| Contraindications | Not FDA-approved in the United States [2]. Use with extreme caution or avoidance in eye lesions due to risk of severe inflammation and bleeding [5]. |

Current Research and Future Directions

Research continues to explore the full potential of OK-432, particularly in harnessing its immunomodulatory power.

- Dendritic Cell Therapy: OK-432 is investigated as a useful adjuvant in DC-based anticancer immunotherapy due to its ability to induce DC maturation. Clinical studies combining DC therapy with OK-432 are ongoing [3].

- Oncology: While its efficacy in managing complications like pleural effusion is clear, recent research (2025) indicates that its use for pleurodesis after lung cancer surgery does not significantly improve long-term survival outcomes, suggesting a need to better understand and potentially optimize its immunotherapeutic application [9].

References

- 1. NK activation by Mechanism - of (Streptococcus pyogenes). OK 432 [pubmed.ncbi.nlm.nih.gov]

- 2. RBCP - Intralesional treatment of lymphatic malformations with... [rbcp.org.br]

- 3. Biological effect of OK - 432 ( this compound ) and possible application to... [pubmed.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. Phase IB trial of this compound ( OK - 432 ) as an immunomodulator in... [pubmed.ncbi.nlm.nih.gov]

- 7. Phase IB trial of this compound ( OK - 432 ) as an immunomodulator in... [link.springer.com]

- 8. - OK ( 432 ) therapy for lymphangiomas in children this compound [link.springer.com]

- 9. Effect of OK - 432 pleurodesis on long-term survival outcomes after... [jtd.amegroups.org]

Comprehensive Technical Guide: Mechanism of OK-432 in Lymphatic Malformation Therapy

Introduction and Clinical Context

Lymphatic malformations (LMs) are benign, low-flow vascular anomalies resulting from errors in embryonic lymphatic development, classified as macrocystic (>1-2 cm), microcystic (<1-2 cm), or mixed based on cyst size [1] [2]. These lesions occur in approximately 1.2-2.8 per 1000 live births, with about 48% located in the head and neck region [1] [2]. OK-432 (Picibanil) is an immunotherapeutic agent originally developed in Japan as a cancer therapeutic, prepared by penicillin treatment and heat inactivation of a low-virulence Su strain of Streptococcus pyogenes (Group A) [3] [4]. Over the past three decades, intracapsular sclerotherapy with OK-432 has emerged as a first-line treatment for macrocystic LMs, demonstrating superior efficacy and reduced morbidity compared to surgical resection [1] [5].

Clinical Efficacy and Response Patterns

The therapeutic efficacy of OK-432 sclerotherapy varies significantly based on LM morphology, with macrocystic lesions demonstrating markedly superior response rates compared to microcystic variants.

Table 1: Clinical Efficacy of OK-432 Sclerotherapy for Lymphatic Malformations

| LM Classification | Cyst Size Criteria | Response Rate | Complete/Substantial Response | References |

|---|---|---|---|---|

| Macrocystic (MAC) | >1-2 cm | 94% | 94% | [1] [5] |

| Mixed MAC-MIC | Combined macro/microcysts | 63% | 63% | [5] |

| Microcystic (MIC) | <1-2 cm | 0-51.2% (RR) | No patients responded | [1] [5] |

A meta-analysis of 11 studies (352 patients) confirmed that OK-432 efficacy was significantly greater in MAC lesions than in MIC (Relative Risk=1.51, 95% CI 1.298-1.764), with moderate heterogeneity among studies (I²=51.2%, p=0.025) [1]. The recurrence rate after OK-432 treatment is approximately 9% at median follow-up of 2.9 years, substantially lower than historical surgical controls [5].

Molecular Mechanisms of Action

Innate Immune Activation via Pattern Recognition Receptors

OK-432 functions as a potent biological response modifier through multiple pattern recognition receptor pathways:

TLR4/MD-2 Signaling: OK-432 activates the Toll-like receptor 4 (TLR4)/MD-2 complex, initiating downstream NF-κB signaling and pro-inflammatory cytokine production [3]. This pathway is crucial for dendritic cell maturation and initiation of adaptive immune responses.

TLR2-Dependent Pathways: Peptidoglycan components of OK-432 engage TLR2 receptors, particularly important for macrophage activation and IL-12 production [4]. Studies in TLR2 knockout mice demonstrate significantly reduced IL-12 production and abrogated immunomodulatory effects.

The dual receptor engagement creates a synergistic inflammatory milieu that enhances the local immune response against LM endothelial cells.

Dendritic Cell Maturation and T-cell Polarization

OK-432 induces potent maturation of monocyte-derived dendritic cells (Mo-DCs), significantly upregulating surface expression of HLA-DR, CD80, CD83, and CD86 at levels comparable to TNF-α plus PGE2 combination therapy [6]. This maturation is essential for effective antigen presentation and T-cell activation. A critical distinction of OK-432 from other maturation agents is its unique capacity to induce IL-12 p70 and IFN-γ production in Mo-DCs, establishing a Th1-polarized immune microenvironment [6]. Neutralizing antibodies against IL-12 p70 abrogate IFN-γ secretion, confirming the centrality of this cytokine axis [6].

Cytokine and Chemokine Cascade

OK-432 sclerotherapy induces a robust systemic inflammatory response characterized by specific cytokine dynamics:

IP-10 (CXCL10) Elevation: Serum levels significantly increase from baseline (702 ng/L) to peak (1180 ng/L) at 24 hours post-treatment, returning to baseline (691 ng/L) by 4 weeks [7]. IP-10 possesses antiangiogenic properties and promotes Th1 lymphocyte recruitment.

Acute Phase Reactants: C-reactive protein (CRP) and leukocyte counts show statistically significant elevations at 24 hours post-treatment [7].

Pro-inflammatory Cytokines: OK-432 stimulates production of IL-1β, IL-6, TNF-α, and IFN-γ from peripheral blood mononuclear cells, creating a cytotoxic microenvironment within LMs [4].

Table 2: Key Cytokine Responses to OK-432 Stimulation

| Cytokine/Chemokine | Cell Source | Kinetics | Functional Role |

|---|---|---|---|

| IL-12 p70 | Dendritic cells, Macrophages | Early (6-24h) | Th1 polarization, IFN-γ induction |

| IFN-γ | T-cells, NK cells, DCs | Early (6-24h) | Macrophage activation, Anti-angiogenesis |

| IP-10 (CXCL10) | Multiple immune cells | Peak at 24h | T-cell recruitment, Anti-angiogenesis |

| TNF-α | Macrophages, Monocytes | Early (6-24h) | Endothelial apoptosis, Inflammation |

Sclerosing and Mechanical Effects

The immunologic cascade initiates direct sclerosing effects on lymphatic endothelial cells:

- Inflammatory infiltrate recruitment (neutrophils, macrophages, lymphocytes)

- Lymphatic endothelial damage and apoptosis

- Cyst wall fibrosis and collapse

- Permanent cyst obliteration through scar formation

The resulting fibrosis prevents cyst reaccumulation, achieving permanent lesion resolution in responsive macrocystic LMs.

Experimental Models and Methodologies

In Vitro Dendritic Cell Maturation Protocol

Technical Protocol (adapted from [6]):

DC Generation: Isolate PBMCs from heparinized peripheral blood by Ficoll/Paque density gradient centrifugation. Resuspend in RPMI 1640 medium with 1% human albumin and antibiotics.

Monocyte Adherence: Plate PBMCs at 2×10⁶ cells/ml and incubate overnight. Remove non-adherent cells; culture adherent monocytes in RPMI-medium containing GM-CSF (100 ng/ml) and IL-4 (50 ng/ml) for 7 days.

DC Purification: Harvest non-adherent cells as immature Mo-DCs. Purify by negative selection with magnetic beads coated with anti-CD2, anti-CD3, and anti-CD19 antibodies (yielding >90% CD14-, CD80+, HLA-DR+ imMo-DCs).

OK-432 Stimulation: Culture imMo-DCs with OK-432 (0.05 KE/ml) for 48 hours. Compare with control maturation agents: LPS (100 ng/ml) or TNF-α (200 U/ml) + PGE2 (1 μg/ml).

Flow Cytometry Analysis: Stain cells with mAbs against CD80, CD83, CD86, HLA-DR and analyze with FACS Calibur using CELLQuest software.

Cytokine Measurement: For intracellular cytokine detection, stimulate Mo-DCs with OK-432 for 6 hours, add PMA/ionomycin with monensin for final 4 hours, then perform surface staining followed by fixation/permeabilization and intracellular staining with anti-IL-12 and anti-IFN-γ antibodies.

Animal Models for LM Pathogenesis

While the search results don't detail OK-432-specific animal models, they reference rat models of LMs used to investigate YAP signaling pathway involvement [8]. These models demonstrate that lipopolysaccharide (LPS) facilitates LM development through YAP/TAZ pathway activation in lymphatic endothelial cells, promoting proliferation, invasion, and tubule formation [8].

Signaling Pathway Integration

The following diagram integrates the key signaling pathways activated by OK-432 in lymphatic malformation treatment:

Figure 1: Integrated signaling pathway of OK-432 action in lymphatic malformations. OK-432 components engage TLR4 and TLR2 receptors, initiating MyD88-dependent NF-κB activation and nuclear translocation. This induces transcription of pro-inflammatory cytokines (IL-12, IFN-γ, TNF-α, IP-10) that drive dendritic cell maturation, Th1 polarization, macrophage activation, and ultimately lymphatic endothelial cell apoptosis with subsequent fibrosis and LM regression.

Conclusion and Research Directions

OK-432 represents a pioneering immunomodulatory approach to lymphatic malformation therapy, leveraging innate immune activation against dysplastic lymphatic endothelium. The dichotomous response pattern between macrocystic and microcystic lesions underscores the importance of cyst architecture and accessibility to immunocompetent cells. Future research should focus on:

- Combination approaches to improve microcystic LM responses

- Biomarker identification for patient stratification

- Novel delivery systems to enhance drug penetration in microcystic lesions

- YAP pathway modulation as potential synergistic target [8]

References

- 1. of Efficacy - OK sclerotherapy for different types of lymphangiomas... 432 [bjorl.org]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ lymphatic ... [sciencedirect.com]

- 3. Biological effect of OK - 432 (this compound) and possible application to... [pubmed.ncbi.nlm.nih.gov]

- 4. - OK Administration Inhibits Murine Allergic Rhinitis at the Induction... 432 [mdpi.com]

- 5. and safety of Efficacy - OK immunotherapy of lymphatic... 432 [pubmed.ncbi.nlm.nih.gov]

- 6. Streptococcal preparation OK - 432 : a new maturation factor of... [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of lymphatic of head and neck with malformations - OK ... 432 [pubmed.ncbi.nlm.nih.gov]

- 8. The YAP signaling promotes the progression of pathway ... lymphatic [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of OK-432 Immunological Pathways: Mechanisms, Experimental Protocols, and Therapeutic Applications

Introduction and Mechanism of Action

OK-432 (Picibanil) is a immunotherapeutic agent derived from a penicillin- and heat-treated low-virulence strain of Streptococcus pyogenes (Group A, Type 3). This biological response modifier has been used clinically in Japan for decades as an anticancer agent, with well-established safety profiles and potent immunomodulatory activities. OK-432 exerts its effects through multiple immunological pathways, engaging both innate and adaptive immunity to generate comprehensive antitumor responses. The preparation consists of whole bacterial bodies that require phagocytic processing by antigen-presenting cells (APCs) to release active components, particularly OK-PSA, which subsequently activates pattern recognition receptors including Toll-like receptors (TLRs) 3, 4, and 9. This multifaceted mechanism initiates a cascade of immune events culminating in enhanced antigen presentation, T-cell priming, and direct tumor cell killing through both apoptotic and necrotic pathways.

The unique property of OK-432 lies in its ability to bridge innate and adaptive immunity through dendritic cell maturation, macrophage activation, and cytokine induction. Unlike single-target immunomodulators, OK-432 engages multiple TLR pathways simultaneously, creating a robust inflammatory milieu characterized by Th1-polarized responses essential for effective antitumor immunity. This comprehensive immune activation underlies its therapeutic efficacy in various malignancies, including head and neck cancer, malignant pleural mesothelioma, and other solid tumors, both as a monotherapy and in combination with other immunotherapeutic agents.

Detailed Immunological Pathways of OK-432

Innate Immune Recognition and Signaling

Phagocytic Processing and Antigen Release: OK-432's initial mechanism involves phagocytosis by dendritic cells and macrophages. Research demonstrates that phagocytosis inhibition through cytochalasin B significantly reduces OK-432-induced cytokine production, confirming this crucial first step. Once internalized, the bacterial bodies are processed, releasing the active component OK-PSA, which is detected in supernatants of OK-432-treated DC cultures. This component subsequently activates downstream signaling pathways [1].

Toll-like Receptor Engagement: OK-432 activates multiple TLR pathways, with research identifying involvement of TLR4, TLR3, and TLR9 signaling. The TLR4/MD-2 complex is particularly important for OK-432-induced NF-κB activation in various cancer cell lines. Interestingly, TLR4 requirement varies by cell type, with some cells responding independently of MD-2 co-expression. Additionally, TLR3 signaling has been identified as crucial for IL-12p70 production in human dendritic cells, with TLR3 siRNA achieving 80-100% reduction in IL-12p70 secretion following OK-432 stimulation [2] [3].

Dendritic Cell Maturation and Antigen Presentation

OK-432 induces comprehensive dendritic cell maturation, enhancing their antigen-presenting capabilities. When used to mature interferon-α-induced DCs (IFN-DCs), OK-432 significantly upregulates costimulatory molecules (CD80, CD86), antigen presentation machinery (HLA-DR), and maturation markers (CD83). These matured DCs exhibit enhanced migration capacity through CCR7 upregulation and demonstrate superior antigen-presenting function, with one study showing 2.4-fold higher induction of MART-1-specific cytotoxic T lymphocytes compared to immature IFN-DCs [4].

Table 1: Dendritic Cell Surface Marker Expression After OK-432 Stimulation

| Surface Marker | Function | Change After OK-432 | Significance |

|---|---|---|---|

| CD80/CD86 | Costimulatory molecules | Significant increase | Enhanced T-cell activation |

| HLA-DR | MHC Class II antigen presentation | Marked increase | Improved antigen presentation |

| CD83 | Maturation marker | Increased | DC maturation confirmation |

| CD40 | Costimulatory signaling | Elevated | Enhanced immunogenicity |

| CCR7 | Lymph node homing receptor | Upregulated | Improved migration to lymph nodes |

| CD14 | Monocyte marker | Variable expression | Context-dependent effects |

T-Cell and NK Cell Activation

OK-432 demonstrates potent effects on adaptive immunity through T-cell priming and NK cell activation. The preparation develops significant cytotoxic T lymphocyte (CTL) and lymphokine-activated killer (LAK) activity in mononuclear cells from regional lymph nodes of lung cancer patients. OK-432 alone induces CTL activity comparable to IL-2 alone or sequential OK-432/IL-2 treatments. Furthermore, OK-432 stimulates CD25 expression (IL-2 receptor) on lymphocytes, doubling the proportion of CD25+ cells and enhancing their responsiveness to IL-2 signaling [5].

The Th1 polarization induced by OK-432 represents another critical mechanism, promoting production of IFN-γ, IL-12, and TNF-α while suppressing Th2-type responses. This cytokine environment favors cell-mediated immunity essential for antitumor responses. In malignant pleural mesothelioma cases, this Th1 dominance potentially reverses ICI resistance by preventing exhaustion of tumor-specific CD8+ T cells and maintaining their cytotoxic functions [6].

Direct Antitumor Effects and Apoptosis Induction

Beyond immune modulation, OK-432 exerts direct antitumor effects through apoptosis induction. In human head and neck cancer cell lines, OK-432 induces apoptosis via caspase activation (caspase-1, -3, and -8) through a p53-independent pathway. This apoptosis occurs via TLR4 signaling and is observed even in cancer cell lines with impaired p53 function, suggesting potential efficacy against genetically diverse malignancies [2].

Additionally, OK-432-primed mature IFN-DCs exhibit strong direct tumor-killing activity through TRAIL and Fas ligand pathways. This cytotoxic capacity correlates with CD56 expression (an NK cell marker) on DCs and involves formation of large clusters between mIFN-DCs and tumor cells, facilitating direct cytolytic activity [4].

Quantitative Data Analysis of OK-432 Immune Responses

Cytotoxic Activity Assessments

Table 2: Quantitative Cytotoxicity Measurements of OK-432-Activated Immune Cells

| Effector Cell Type | Target Cell | Cytotoxicity Measurement | Experimental Conditions | Reference |

|---|---|---|---|---|

| OK-432-stimulated RLMNCs | Autologous tumor cells | Significant CTL activity developed | OK-432 alone vs. IL-2 alone | [5] |

| mIFN-DCs + OK-432 | K562 cells | 40.3% killing activity | Compared to 17.1% in IFN-DCs | [4] |

| mIL-4-DCs + OK-432 | K562 cells | Weak killing activity | No significant increase post-OK-432 | [4] |

| OK-432-induced effect | Head and neck cancer cells | Caspase-3, -8, -1 activation | p53-independent apoptosis | [2] |

Cytokine Production Profiles

The cytokine induction profile of OK-432 contributes significantly to its immunomodulatory effects. OK-432-stimulated dendritic cells produce substantial amounts of IL-12p70, a critical cytokine for Th1 polarization and CTL generation. This IL-12p70 production is uniquely dependent on TLR3 signaling rather than the conventional MyD88 pathway used by most TLRs. Additional cytokines induced include IFN-γ, TNF-α, IL-6, and IL-10, creating a complex inflammatory milieu that enhances antitumor immunity while regulating excessive inflammation [3].

Table 3: Cytokine Production Following OK-432 Stimulation

| Cytokine | Cell Source | Function | Significance in OK-432 Response |

|---|---|---|---|

| IL-12p70 | Dendritic cells | Th1 polarization, CTL priming | TLR3-dependent production |

| IFN-γ | T cells, NK cells | Macrophage activation, Antiviral | Th1 response indicator |

| TNF-α | Macrophages, DCs | Tumor cytotoxicity | Direct antitumor effects |

| IL-6 | Multiple immune cells | Acute phase response | Higher in mIFN-DCs vs. mIL-4-DCs |

| IL-10 | Regulatory cells | Immunosuppression | Balanced inflammatory response |

| IL-12 | Dendritic cells | T-cell differentiation | Critical for antitumor immunity |

Experimental Protocols and Methodologies

Dendritic Cell Maturation and Killing Assay

Protocol Purpose: To generate OK-432-matured dendritic cells and assess their tumor-killing activity [4].

DC Generation: Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation. Differentiate monocytes in complete RPMI-1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF; 100 ng/mL) and either IL-4 (20 ng/mL) for mIL-4-DCs or IFN-α (1000 U/mL) for IFN-DCs for 5-7 days.

OK-432 Maturation: Add OK-432 (0.1 KE/mL) to immature DC cultures for 24-48 hours. Confirm maturation status by flow cytometry analyzing CD80, CD83, CD86, HLA-DR, and CCR7 expression.

Killing Activity Assessment: Label target tumor cells (e.g., K562) with CFSE and co-culture with matured DCs at various effector-to-target ratios (e.g., 10:1) for 4-24 hours. Quantify cytotoxicity using flow cytometry with propidium iodide or Annexin V staining to detect apoptotic cells. For mechanistic studies, include neutralizing antibodies against TRAIL and Fas ligand to determine relative contribution of each death pathway.

TLR Signaling Pathway Analysis

Protocol Purpose: To delineate specific TLR pathways involved in OK-432 immune responses [3].

TLR Inhibition Studies: Pre-treat human monocyte-derived DCs with specific inhibitors 30 minutes prior to OK-432 stimulation:

- Chloroquine (40 μM) to block endosomal TLRs (TLR3, 7, 8, 9)

- MyD88 inhibitory peptide (100 μM) to inhibit MyD88-dependent pathways

- TLR4-blocking antibody (9 μg/mL) to specifically block TLR4 signaling

Gene Silencing Approach: Electroporate DCs with TLR3-specific siRNA using appropriate transfection systems 24 hours prior to OK-432 stimulation. Validate knockdown efficiency by flow cytometry or Western blotting after 48 hours.

Readout Measurements: Collect culture supernatants after 24 hours and quantify IL-12p70 production by ELISA. Analyze surface marker expression by flow cytometry to assess maturation status.

In Vivo Animal Model for Therapeutic Efficacy

Protocol Purpose: To evaluate antitumor efficacy of OK-432 delivery systems in animal models [7].

Tumor Implantation: Inoculate immunodeficient mice subcutaneously with human adenocarcinoma cell lines (e.g., 1×10^6 cells/mouse) and allow tumors to establish until palpable (approximately 50-100 mm³).

OK-432 Delivery: Implement OK-432 through various methods:

- Local injection: Direct intratumoral administration of OK-432 (0.1-1 KE/mouse)

- Drug delivery system: Implant OK-432-impregnated polycarbonate/polyurethane stent membranes for sustained release

- Combination therapy: Co-administer with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4) for synergistic effects

Assessment Parameters: Monitor tumor volume regularly using caliper measurements. At endpoint, analyze tumors histologically for immune cell infiltration, apoptosis markers (TUNEL staining), and cytokine profiles in tumor homogenates.

Clinical Applications and Synergistic Combinations

Cancer Immunotherapy Combinations

The potent immune-modulating properties of OK-432 make it an attractive candidate for combination therapies with other immunotherapeutic agents. Clinical evidence demonstrates that OK-432 can enhance efficacy of immune checkpoint inhibitors in refractory cases. Two reported cases of malignant pleural mesothelioma showed successful rechallenge with ipilimumab plus nivolumab following intrathoracic OK-432 administration, resulting in sustained disease control and resolution of pleural effusions after initial disease progression on ICI therapy alone [6].

The proposed synergistic mechanisms include: OK-432-induced Th1 polarization generating a favorable cytokine environment (IL-12, IFN-γ) for T-cell activation; dendritic cell maturation enhancing tumor antigen presentation; and potential reversal of T-cell exhaustion through cytokine-mediated prevention of terminal differentiation. This combination approach represents a promising strategy to overcome resistance to single-agent immunotherapy.

Local Delivery Systems and Technical Applications

Beyond direct injection, OK-432 has been incorporated into innovative delivery systems for sustained local immunomodulation:

Sclerotherapy Applications: OK-432 is effectively used as a sclerosing agent for postoperative lymphoceles after pelvic or para-aortic lymphadenectomy. The procedure involves percutaneous drainage followed by OK-432 instillation (5 KE in 10 mL contrast-saline solution), achieving 93% clinical success rate in one study with mean drainage duration of 7.1 days post-sclerotherapy [8].

Drug-Eluting Implants: OK-432-impregnated polycarbonate/polyurethane stent membranes provide sustained locoregional release, maintaining constant OK-432 release for up to 6 weeks. This approach demonstrates antitumor effects in human adenocarcinoma mouse models with minimal surrounding inflammatory reaction [7].

Visual Representation of OK-432 Signaling Pathways

The following diagrams illustrate the complex immunological pathways activated by OK-432, providing visual references for the mechanisms described throughout this whitepaper.

OK-432 Immunological Activation Pathway

Visual summary of OK-432's multifaceted immunological activation pathway from initial recognition to antitumor effects.

OK-432 Enhanced Dendritic Cell Function

Diagram illustrating OK-432-induced dendritic cell maturation and functional enhancement for antitumor immunity.

Conclusion and Research Directions

OK-432 represents a multifaceted immunomodulatory agent with well-characterized effects on both innate and adaptive immunity. Its unique ability to engage multiple TLR pathways, promote dendritic cell maturation, induce Th1-polarized responses, and facilitate direct tumor killing through multiple mechanisms underscores its therapeutic potential in oncology. The quantitative data and standardized protocols provided in this whitepaper offer researchers comprehensive tools to further investigate OK-432's immunological activities.

References

- 1. of anticancer host response induced by Mechanism - OK ... 432 [pubmed.ncbi.nlm.nih.gov]

- 2. [Induction of apoptosis in human head and neck cancer cell lines by an...] [pubmed.ncbi.nlm.nih.gov]

- 3. The Bacterial Preparation OK Induces IL-12p70... | PLOS One 432 [journals.plos.org]

- 4. Interferon-α-inducible Dendritic Cells Matured with OK - 432 Exhibit... [nature.com]

- 5. - OK CTL and LAK activity in mononuclear cells from... 432 develops [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced efficacy of immune checkpoint inhibitors with OK ‑ 432 in... [spandidos-publications.com]

- 7. Local Delivery System of Immune Modulating Drug for Unresectable... [link.springer.com]

- 8. Percutaneous sclerotherapy with OK - 432 for lymphocele after pelvic or... [cvirendovasc.springeropen.com]

Comprehensive Technical Guide to Streptococcus pyogenes OK-432 Preparation: Mechanisms, Protocols, and Applications

Introduction and Composition

OK-432 (commercially known as Picibanil) is a penicillin-killed, lyophilized preparation of the Su strain of Streptococcus pyogenes (Group A Streptococcus). This biological response modifier (BRM) has been extensively used in Japan and other countries for cancer immunotherapy and treatment of benign conditions like lymphangiomas. The preparation is manufactured by culturing a low-virulence Su strain of type III, group A Streptococcus pyogenes of human origin in Bernheimer's basal medium supplemented with penicillin G potassium. The final product is standardized in Klinische Einheit (KE) units, where 1 KE represents approximately 0.1 mg of the lyophilized preparation [1].

The historical development of OK-432 traces back to observations that bacterial infections could sometimes cause tumor regression, leading to the development of Coley's toxins. OK-432 represents a refined, standardized version of this concept with a better safety profile. Unlike live streptococcal strains used in earlier cancer therapies, OK-432 is inactivated and standardized, making it suitable for pharmaceutical use while retaining potent immunomodulatory properties. The preparation has been clinically used for several decades with an established safety profile, which has facilitated its investigation in modern immunotherapy approaches including dendritic cell (DC)-based cancer vaccines [2] [3].

Mechanisms of Action

Immunomodulatory Effects

OK-432 exerts its therapeutic effects through multiple immunomodulatory mechanisms that activate both innate and adaptive immunity. The preparation acts on various immune cells including dendritic cells, monocytes, macrophages, natural killer (NK) cells, and T lymphocytes, inducing a Th1-polarized immune response crucial for antitumor immunity [1] [4].

Table 1: Key Immunomodulatory Effects of OK-432 on Different Immune Cells

| Immune Cell Type | Effects Induced by OK-432 | Functional Consequences |

|---|---|---|

| Dendritic Cells | Upregulation of CD80, CD83, CD86, HLA-DR; IL-12p70 and IFN-γ secretion [1] | Enhanced antigen presentation and T cell priming capacity |

| Monocytes/Macrophages | Secretion of MCP-1, MIP-1α, MIP-1β; production of TNF-α, IL-1β [5] | Enhanced chemotaxis and innate immune activation |

| Natural Killer Cells | Activation and augmentation of cytotoxic activity [6] | Direct antitumor cytotoxicity |

| T Lymphocytes | Induction of Th1 cytokines (IFN-γ, IL-12); stimulation of CTL responses [1] [7] | Tumor-specific cytotoxic T cell development |

Molecular Mechanisms

At the molecular level, OK-432 activates multiple pattern recognition receptors, with TLR3 identified as a crucial receptor for IL-12p70 production in human dendritic cells. This finding is particularly interesting as TLR3 typically recognizes viral double-stranded RNA rather than bacterial components. The TLR3 activation by OK-432 occurs through a mechanism that depends on endosomal maturation and involves the TRIF-dependent signaling pathway rather than the MyD88 adaptor protein used by most other TLRs [2] [3].

The active components in OK-432 that trigger immune activation include both protein and RNA elements. Enzyme treatment experiments have demonstrated that proteinase K treatment reduces IL-12p70 production by 50-100%, while RNase A treatment reduces it by 20-50% in a dose-dependent manner. Combined protease and RNase treatment almost completely abrogates IL-12p70 secretion (approximately 90% reduction), suggesting that both protein and RNA components contribute to OK-432's immunostimulatory properties [2]. Additional studies indicate that physical uptake of OK-432 by dendritic cells is essential for its effects, as cytochalasin B treatment (which inhibits phagocytosis) suppresses both IL-12p70 production and NF-κB activation [1].

Table 2: Molecular Components and Signaling Pathways Activated by OK-432

| Molecular Component | Signaling Pathway | Biological Outcome |

|---|---|---|

| Protein components | TLR3/TRIF-dependent NF-κB activation [2] | Proinflammatory cytokine production |

| RNA elements | Endosomal TLR3 activation [2] [3] | Type I interferon and IL-12p70 secretion |

| Unknown PAMPs | p38 MAPK activation [2] | Enhanced dendritic cell maturation |

| Surface receptors | β2 integrin engagement [5] [2] | Cellular adhesion and activation |

Experimental Protocols

Dendritic Cell Maturation Protocol

The following standardized protocol has been established for generating OK-432-matured dendritic cells for research and therapeutic applications:

Step 1: Generate immature DCs - Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood of healthy volunteers using Ficoll/Paque density gradient centrifugation. Collect the adherent fraction after overnight culture and differentiate into immature monocyte-derived dendritic cells (imMo-DCs) by culturing for 6-7 days in RPMI 1640 medium supplemented with GM-CSF (100 ng/mL) and IL-4 (50 ng/mL) [1].

Step 2: Maturation with OK-432 - Harvest imMo-DCs on day 6-7 and induce maturation by culturing with OK-432 (0.05 KE/mL) for 48 hours. For enhanced activation, particularly from immunosuppressed cancer patients, combine OK-432 with anti-CD40 antibody (1-10 μg/mL depending on clone) to achieve full maturation [7].

Step 3: Quality assessment - Evaluate maturation efficiency by measuring surface markers (CD80, CD83, CD86, HLA-DR) using flow cytometry and assessing IL-12p70 production by ELISA. Effective maturation typically yields DCs with high expression of costimulatory molecules (>80% positive for CD83, CD86) and substantial IL-12p70 secretion (typically >500 pg/mL) [1] [7].

Protocol for Assessing T Cell Priming Capacity

To evaluate the functional capacity of OK-432-matured DCs to prime tumor-specific T cell responses:

T cell proliferation assay - Co-culture allogeneic T cells (purified using CD4-positive isolation kits) with OK-432-matured DCs at various DC:T cell ratios (typically 1:10 to 1:100) for 5 days. Measure T cell proliferation using [³H]-thymidine incorporation or CFSE dilution assays [1].

Cytotoxic T lymphocyte (CTL) induction - Pulse OK-432-matured DCs with tumor-associated antigen peptides (e.g., MART-1, NY-ESO-1, or tumor lysates) for 4-6 hours. Co-culture these antigen-loaded DCs with autologous T cells for 7-14 days, with IL-7 (10 ng/mL) and IL-2 (20 IU/mL) added on day 1 and 7 respectively. Assess tumor-specific cytotoxicity using ⁵¹Cr-release assays or IFN-γ ELISpot against antigen-expressing tumor cell lines [7].

In Vivo Assessment Protocol

For preclinical evaluation of OK-432 antitumor activity:

Animal model setup - Inoculate C57BL/6 mice subcutaneously with syngeneic tumor cells (e.g., B16 melanoma, 2×10⁵ cells/mouse). Allow tumors to establish for 7-10 days until palpable [4].

Treatment protocol - Administer OK-432 intratumorally or peritumorally at 0.1-0.3 KE/mouse every 3-4 days for 3-4 weeks. For combination therapy with chemotherapy, administer CPT-11 (irinotecan) intraperitoneally at 50 mg/kg weekly, with OK-432 given 24 hours after chemotherapy [4].

Immune monitoring - Harvest splenocytes and tumor-infiltrating lymphocytes at endpoint. Restimulate with OK-432 (0.05 KE/mL) or tumor antigens for 48 hours and measure Th1 cytokines (IFN-γ, IL-12) by ELISA. Analyze immune cell populations in tumors by flow cytometry [4].

Therapeutic Applications

Cancer Immunotherapy

OK-432 has demonstrated clinical efficacy in various cancer types, both as a standalone treatment and in combination with conventional therapies:

Gastric cancer - A meta-analysis of 8 randomized clinical phase III trials including 8,009 gastric carcinoma patients demonstrated that addition of OK-432 to conventional treatment significantly improved survival compared to control conditions [5].

Non-small cell lung cancer - Meta-analysis of 11 randomized clinical trials involving 1,520 patients showed a 20% improvement in 5-year survival with immunochemotherapy containing OK-432 compared to chemotherapy alone [5].

Head and neck squamous cell carcinoma - OK-432 has shown beneficial effects in HNSCC patients, with monocytes from these patients maintaining normal chemokine secretion profiles in response to OK-432 stimulation [5].

Malignant ascites - Intraperitoneal administration of OK-432 has improved survival in patients with malignant ascites, with decades of clinical experience supporting its efficacy [1].

Dendritic Cell Vaccines

OK-432 serves as an effective maturation agent for dendritic cell-based cancer vaccines. When used to mature DCs, it induces a superior T cell stimulatory capacity compared to standard cytokine cocktails (IL-1β, IL-6, TNF-α, and PGE2), primarily due to its ability to induce high IL-12p70 secretion. This IL-12p70 production is critical for polarizing T cells toward a Th1 phenotype and generating potent tumor-specific cytotoxic T lymphocytes (CTLs), even in patients with metastatic cancer who typically exhibit impaired DC function [7].

Lymphangioma Treatment

OK-432 has revolutionized the treatment of cystic lymphangiomas, particularly in children. Intralesional injection of OK-432 induces inflammatory resolution of these benign lymphatic malformations, providing a less invasive alternative to surgical excision. The mechanism involves induction of local chemokine production (MCP-1, MIP-1α/β) that recruits immune cells and promotes fibrosis and collapse of the cystic spaces [5].

Signaling Pathways

The following diagram illustrates the TLR3-dependent signaling mechanism by which OK-432 induces IL-12p70 production in human dendritic cells, as elucidated through inhibitor studies and genetic approaches:

[caption] Signaling pathway of OK-432 induced IL-12p70 production in dendritic cells.

This TLR3-dependent pathway explains the exceptional ability of OK-432 to induce IL-12p70, a key cytokine for antitumor immunity. The requirement for endosomal maturation (inhibited by chloroquine) and TLR3 signaling (demonstrated through siRNA knockdown experiments) distinguishes OK-432 from many other bacterial immunomodulators that typically activate TLR2 or TLR4 pathways [2] [3].

Conclusion and Research Directions

OK-432 represents a prototypical biological response modifier with demonstrated clinical efficacy and a well-characterized mechanism of action. Its ability to induce potent Th1-polarized immune responses through TLR3-dependent IL-12p70 production makes it particularly valuable for cancer immunotherapy applications where overcoming immunosuppression is critical. The established safety profile and GMP-grade availability of OK-432 facilitate its integration into combination immunotherapy approaches.

References

- 1. - Streptococcal : a new maturation factor of... preparation OK 432 [pmc.ncbi.nlm.nih.gov]

- 2. The Bacterial Preparation OK Induces IL-12p70 Secretion in... 432 [pmc.ncbi.nlm.nih.gov]

- 3. The Bacterial Preparation OK Induces IL-12p70... | PLOS One 432 [journals.plos.org]

- 4. - Streptococcal enhances the antitumor activity of... preparation OK 432 [experts.umn.edu]

- 5. Chemokines are secreted by monocytes following OK - 432 (lyophilized...) [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Effect of Streptococcus by Inducing Hydrogen... pyogenes [pmc.ncbi.nlm.nih.gov]

- 7. of fully activated dendritic cells capable of priming... Preparation [spandidos-publications.com]

Mechanism of Action and Immunological Effects

OK-432 stimulates both innate and adaptive immunity through multiple pathways:

- Immune Cell Activation: OK-432 activates natural killer (NK) cells, macrophages, and T cells, enhancing their tumoricidal activity [1] [2]. It acts as a strong maturation signal for dendritic cells, promoting their ability to initiate antigen-specific immune responses [3] [4] [5].

- Cytokine Induction: Exposure to OK-432 leads to significant production of interferon-gamma (IFN-γ), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8 [1] [6]. This cytokine induction occurs, at least partly, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway [4].

- Synergistic Effects: OK-432 acts synergistically with other immunotherapies. When combined with recombinant interleukin-2 (rIL-2), it significantly enhances the expansion and cytotoxic activity of tumor-infiltrating lymphocytes (TILs) compared to either agent alone [7].

The diagram below illustrates the core signaling pathway and primary immunological effects of OK-432 in vitro.

OK-432 in vitro immunomodulatory pathway.

Summary of Quantitative In Vitro Findings

The table below summarizes key quantitative data from selected in vitro studies.

| Experimental Context | OK-432 Concentration | Key Outcome Measures | Reported Results | Source (Citation) |

|---|---|---|---|---|

| Tumor-Infiltrating Lymphocytes (TILs) | 1.0 μg/mL (with 100 U/mL rIL-2) | TIL expansion (cell count after 15 days); Cytotoxicity (% lysis of target cells) | 528 x 10⁵ TILs (vs. 268 x 10⁵ with rIL-2 alone); 50% lysis (vs. 12% with rIL-2 alone) | [7] |

| Dendritic Cell Maturation | 10 μg/mL | Used in a maturation cocktail with PGE2 for monocyte-derived DCs | Induction of homogeneous, functional, mature DCs capable of priming antigen-specific CTLs | [5] |

| Anti-Leukemic Immune Activity | Component of "Kit M" & "Kit I" | Frequencies of activated and memory T cell subsets; Anti-leukemic activity | Improved anti-leukemic immune activation, particularly under physiological hypoxic culture conditions | [3] |

| Cytokine Production (Mononuclear Cells) | 0.1 - 1.0 KE/mL | Induction of IFN-γ, IL-1β, TNF-α | Dose-dependent reversal of deficient IFN-γ production; Mitigated inhibition of IL-1 | [6] |

Detailed Experimental Protocols

Here are detailed methodologies for key in vitro applications of OK-432 cited in the literature.

Maturation of Dendritic Cells (DCs) for Immunotherapy

This protocol uses OK-432 to generate mature DCs for cancer vaccine research [5].

Step 1: Generate Immature DCs

- Isolate PBMCs from human blood via leukapheresis and Ficoll density gradient centrifugation.

- Plate PBMCs in serum-free AIM-V medium in adherent dishes (e.g., Primaria).

- Incubate for 18-24 hours at 37°C, 5% CO₂.

- Remove non-adherent cells; culture adherent monocytes with 100 ng/mL GM-CSF and 50 ng/mL IL-4 for 5 days to differentiate them into immature DCs.

Step 2: Mature DCs with OK-432

- Stimulate immature DCs with a maturation cocktail containing 10 μg/mL OK-432 and 10 ng/mL PGE2.

- Culture for a further 2-3 days to obtain mature, cluster-controlled DCs.

- Quality Control: Verify maturity by flow cytometry. Mature DCs should show high expression of CD80, CD86, CD40, and CD83.

Synergistic Expansion of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes using OK-432 with rIL-2 to enhance TIL growth and cytotoxicity [7].

Step 1: Establish TIL Culture

- Obtain TILs from a digested tumor specimen, such as murine colon adenocarcinoma (MC-38).

- Culture TILs in complete media (e.g., RPMI-1640 with 10% FBS).

Step 2: Co-stimulate with OK-432 and rIL-2

- Supplement culture media with 100 U/mL rIL-2 and 1.0 μg/mL OK-432.

- Maintain culture for approximately 15 days, refreshing media and cytokines as needed.

- Critical Note: Higher concentrations of OK-432 (e.g., 5 μg/mL) can inhibit TIL growth; optimal concentration is crucial.

Step 3: Assess Outcomes

- Expansion: Count cells to determine fold-increase.

- Cytotoxicity: Use a standard chromium-51 (51Cr) release assay against relevant tumor target cells.

- Phenotype: Analyze TILs by flow cytometry for markers like Thy-1.2 and Lyt-2.

The experimental workflow for these key applications is summarized below.

In vitro experimental workflows for OK-432 applications.

Key Considerations for Experimental Design

- Dose Optimization: OK-432 effects are concentration-dependent. A phase I trial established 30 KE as the maximum tolerated dose in patients, but in vitro systems require empirical optimization for each model [6] [7].

- Culture Conditions: Recent evidence suggests physiological hypoxia (5-10% O₂) can improve the anti-leukemic immune activity induced by OK-432-primed DCs compared to standard normoxia [3].

- Component Kits: In advanced immunotherapy, OK-432 is often used as a component in defined kits containing multiple response modifiers (e.g., GM-CSF) to generate DCs [3].

References

- 1. Cell regulatory and immunorestorative activity of this compound (OK432) [pubmed.ncbi.nlm.nih.gov]

- 2. RBCP - Intralesional treatment of lymphatic malformations with... [rbcp.org.br]

- 3. Anti-Leukemic Effects Induced by Dendritic Cells ... [pmc.ncbi.nlm.nih.gov]

- 4. Biological effect of OK-432 ( this compound ) and possible application to... [web.archive.org]

- 5. Quality Verification with a Cluster−Controlled ... [mdpi.com]

- 6. Phase IB trial of this compound (OK-432) as an immunomodulator in patients... [link.springer.com]

- 7. Synergistic Actions of this compound (OK-432) on Recombinant Int. [journals.lww.com]

Comprehensive Application Notes and Protocols for OK-432 (Picibanil) Sclerotherapy in Lymphatic Malformations: Mechanism, Efficacy, and Clinical Implementation

Introduction and Background

Lymphatic malformations (LMs) are congenital vascular anomalies resulting from abnormal development of the lymphatic system during embryogenesis. These low-flow malformations typically present as cystic masses containing lymphatic fluid and can be classified as macrocystic (cysts >1-2 cm), microcystic (cysts <1-2 cm), or mixed based on their morphological characteristics [1] [2]. With an incidence of approximately 1 in 2,000-4,000 live births, LMs most commonly occur in the cervicofacial region (75% of cases) but can develop anywhere in the body [3] [1]. While historically known as "cystic hygromas" or "lymphangiomas," the terminology has been standardized under the ISSVA (International Society for the Study of Vascular Anomalies) classification system to reflect their non-neoplastic, malformative nature [4] [5].

OK-432 (Picibanil) is a lyophilized preparation of a low-virulence strain (Su) of Streptococcus pyogenes that has been inactivated by heating with penicillin G [1]. Originally developed as an immunostimulant for oncology applications, OK-432 was repurposed for LM treatment after demonstrating remarkable efficacy in inducing cyst regression [6] [1]. The compound is not currently FDA-approved but has been extensively studied in Europe, Japan, and South America as a primary sclerosing agent for macrocystic LMs [1]. The mechanism of action, while not fully elucidated, involves a controlled inflammatory response characterized by endothelial damage, cyst wall adhesion, and subsequent fibrosis rather than a direct cytotoxic effect [1]. This immunologically-mediated process results in permanent cyst resolution with potentially lower morbidity compared to surgical alternatives [7] [8].

Table 1: Key Characteristics of OK-432 (this compound)

| Parameter | Specification |

|---|---|

| Composition | Lyophilized preparation of Streptococcus pyogenes (Su strain) |

| Inactivation Method | Heating with penicillin G |

| Primary Mechanism | Immunostimulation leading to inflammatory response and fibrosis |

| Optimal Indication | Macrocystic lymphatic malformations |

| Commercial Availability | Limited (not FDA-approved); available in Europe, Japan, South America |

| Manufacturer | Chugai Pharmaceutical Co., Ltd. (Tokyo, Japan) |

Clinical Application Protocol

Patient Selection and Pre-procedure Evaluation

The appropriate selection of patients is critical for achieving optimal outcomes with OK-432 sclerotherapy. Ideal candidates include patients with:

- Symptomatic macrocystic LMs causing functional impairment, pain, or significant cosmetic concerns

- Macrocystic dominance in mixed LMs, as purely microcystic lesions demonstrate poor response [7] [8]

- Lesions in anatomically sensitive areas where surgical morbidity would be unacceptable

- No contraindications including penicillin allergy (due to manufacturing process) or active infection at the treatment site

Pre-procedure assessment must include comprehensive imaging evaluation using ultrasound and MRI to characterize the LM's architecture, extent, and relationship to critical structures [3] [2]. MRI is particularly valuable for determining the macrocystic-to-microcystic ratio and identifying the presence of venous components in mixed malformations [4] [5]. Laboratory studies should include complete blood count, coagulation profile, and inflammatory markers to establish baseline values.

OK-432 Preparation and Administration

The standard preparation protocol involves reconstituting 0.1 mg of OK-432 lyophilized powder in 10 mL of normal saline, resulting in a concentration of 0.01 mg/mL [1]. The solution should be used immediately after reconstitution to maintain stability.

Administration procedure typically requires general anesthesia, especially in pediatric patients, and involves the following steps:

- Ultrasound-guided percutaneous puncture of the macrocystic components using 21-23 gauge needles [3]

- Complete aspiration of cystic fluid (often serosanguinous or clear yellow)

- Contrast cystography under fluoroscopy to confirm correct needle placement and exclude extravasation or venous communication

- Incremental injection of OK-432 solution under real-time ultrasound monitoring until mild cyst distension is observed

- Needle withdrawal with compression to prevent leakage

The total dosage per procedure should not exceed 0.2-0.3 mg (20-30 mL of reconstituted solution) in adults, with pediatric dosing calculated based on 0.1-0.2 mg per kg body weight, not to exceed 0.3 mg total [7] [8]. For extensive lesions, treatment should be staged with 6-8 week intervals between sessions to allow full inflammatory response and assessment of residual disease [7].

Table 2: OK-432 Dosing Protocol by Patient Population

| Patient Population | Dose per Injection | Maximum Total Dose | Injection Interval |

|---|---|---|---|

| Pediatric (<12 years) | 0.1-0.2 mg/kg | 0.3 mg | 6-8 weeks |

| Adolescent (12-18 years) | 0.05-0.1 mg/kg | 0.3 mg | 6-8 weeks |

| Adult (>18 years) | 0.2-0.3 mg fixed dose | 0.3 mg | 6-8 weeks |

Post-Procedure Management and Monitoring

Immediate post-procedure care (first 48-72 hours) involves monitoring for local inflammatory response and systemic symptoms. Expected reactions include:

- Local swelling and erythema at the injection site (typically peaks at 24-48 hours)

- Low-grade fever (38-39°C) responsive to antipyretics

- Transient increase in lesion size due to inflammatory edema

Serious adverse events occur in approximately 6% of cases and include significant infection, major bleeding, or airway compromise in cervical lesions [7]. Patients with head and neck LMs should be observed overnight with airway precaution protocols. Follow-up evaluation with ultrasound should be performed at 4-6 weeks to assess response and determine the need for additional sessions.

Experimental Research Models and Methodologies

In Vitro Models for OK-432 Mechanism Studies

Primary lymphatic endothelial cell (LEC) cultures established from surgical specimens of human LMs provide the most physiologically relevant platform for investigating OK-432 mechanisms. The standard isolation protocol involves:

- Enzymatic digestion of LM tissue samples using collagenase IV (1-2 mg/mL) for 60-90 minutes at 37°C

- Differential centrifugation to isolate endothelial cells from other stromal components

- Selective culture in EGM-2-MV medium supplemented with growth factors on gelatin-coated flasks

- Immunomagnetic purification using anti-podoplanin or anti-LYVE-1 antibodies to achieve >95% purity

For OK-432 treatment experiments, cells should be exposed to concentrations ranging from 0.001-0.1 mg/mL for 6-72 hours. Key endpoint assessments include:

- Cytokine profiling via ELISA or multiplex arrays (IL-6, TNF-α, IFN-γ) [1]

- Cell viability assays (MTT, WST-1) to determine cytotoxic thresholds

- Gene expression analysis of inflammatory mediators (NF-κB, COX-2) via qRT-PCR

- Immunofluorescence staining for adhesion molecules (ICAM-1, VCAM-1) and apoptosis markers

In Vivo Animal Models

The nude mouse xenograft model remains the gold standard for preclinical evaluation of OK-432 efficacy. The established methodology includes:

- Subcutaneous implantation of 1-2 mm³ human LM tissue fragments or injection of 1×10⁶ human LECs in Matrigel into the flank of immunodeficient mice

- Tumor growth monitoring until grafts reach 100-200 mm³ (typically 4-6 weeks)

- Intralesional OK-432 injection at human-equivalent doses (0.01-0.05 mg in 50-100 μL saline)

- Control groups receiving saline injection or no treatment

Evaluation parameters should include weekly caliper measurements of lesion size, ultrasonography to assess cystic changes, and histological analysis at endpoint (H&E, Masson's trichrome for collagen, CD31/podoplanin immunohistochemistry). Advanced models incorporating PIK3CA mutations (common in human LMs) through transgenic approaches or CRISPR/Cas9-mediated gene editing provide more physiologically relevant platforms for targeted therapy investigations [4] [5].

Molecular Mechanisms and Signaling Pathways

The pathogenesis of lymphatic malformations involves dysregulated signaling pathways controlling lymphatic endothelial cell proliferation, migration, and survival. Recent molecular insights have identified key genetic and signaling abnormalities that not only elucidate disease mechanisms but also present potential therapeutic targets.

PI3K/AKT/mTOR Signaling Axis

Somatic mutations in the PIK3CA gene represent the most common genetic abnormality identified in sporadic LMs, present in approximately 80% of lesions [4] [5]. These gain-of-function mutations lead to constitutive activation of the PI3K/AKT/mTOR pathway, resulting in:

- Enhanced lymphatic endothelial cell proliferation and survival

- Increased production of VEGF-C and other pro-lymphangiogenic factors

- Dysregulated cell metabolism and protein synthesis

- Abnormal lymphatic patterning during development

The mTOR activation downstream of PI3K/AKT signaling makes this pathway particularly relevant for OK-432 mechanism research, as the inflammatory response induced by OK-432 may modulate this signaling axis. Experimental evidence suggests that OK-432 treatment leads to upregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) that may indirectly inhibit mTOR signaling through feedback mechanisms [1].

VEGF/VEGFR-3 Signaling Pathway

The VEGF-C/VEGFR-3 axis is the primary signaling pathway controlling lymphatic development and maintenance. In LMs, overexpression of VEGF-C and constitutive VEGFR-3 activation have been consistently demonstrated [4] [5]. This signaling pathway promotes:

- Lymphatic endothelial cell migration and tube formation

- Survival of abnormal lymphatic channels

- Maintenance of the malformed lymphatic architecture

OK-432 therapy appears to modulate this pathway through induction of interferon-γ and other cytokines that downregulate VEGF-C expression and impair VEGFR-3 signaling [1]. This mechanism may contribute to the progressive involution of LMs following treatment.

The following diagram illustrates the key molecular pathways involved in LM pathogenesis and their interaction with OK-432-mediated inflammatory responses:

Figure 1: Molecular Mechanisms of Lymphatic Malformations and OK-432 Action. The diagram illustrates key signaling pathways (PI3K/AKT/mTOR and VEGF/VEGFR-3) implicated in LM pathogenesis and their modulation by OK-432-induced inflammatory responses.

Comparative Efficacy and Alternative Agents

OK-432 Versus Other Sclerosants

Comparative clinical studies have established the relative efficacy and safety profiles of OK-432 against other commonly used sclerosing agents. The therapeutic hierarchy varies according to LM morphology, with OK-432 demonstrating particular advantage in macrocystic lesions.

Table 3: Comparative Efficacy of Sclerosing Agents for Lymphatic Malformations

| Sclerosant | Mechanism of Action | Optimal LM Type | Efficacy Rate | Key Advantages | Major Limitations |

|---|---|---|---|---|---|

| OK-432 (this compound) | Immunostimulatory inflammation | Macrocystic | 94% (macrocystic) [7] | Minimal scarring, low nerve toxicity | Poor microcystic response |

| Bleomycin | Direct endothelial cytotoxicity | Microcystic/Mixed | 63-85% [3] | Effective for microcysts | Pulmonary toxicity risk |

| Doxycycline | Acidic cytotoxic environment | Macrocystic/Mixed | 70-80% | Low cost, wide availability | Pain on injection |

| Polidocanol | Detergent endothelial disruption | Superficial/Mixed | 60-75% [9] | Anesthetic properties, excellent safety | Lower efficacy for large cysts |

| Ethanol | Endothelial denaturation | High-flow/Venous | 80-90% | Potent sclerosant | High necrosis/nerve injury risk |

OK-432 in Combination Therapies

Emerging strategies focus on combining OK-432 with other agents to enhance efficacy across different LM morphological components. Promising approaches include:

- Sequential therapy with OK-432 for macrocysts followed by bleomycin for residual microcysts

- Adjuvant sirolimus (mTOR inhibitor) to target the PI3K/AKT/mTOR pathway in refractory cases [4] [5]

- Pre-operative sclerotherapy to reduce lesion size and vascularity before surgical resection [9]

The rationale for combination therapy leverages the complementary mechanisms of action, targeting both the inflammatory/immunological components (OK-432) and direct cytotoxic/anti-proliferative pathways (other agents).

Regulatory Considerations and Drug Development

Clinical Trial Design

For researchers developing OK-432 or similar immunomodulatory sclerosing agents, phase II/III clinical trials should incorporate the following key elements:

- Stratified randomization based on LM morphology (macrocystic vs. microcystic vs. mixed)

- Standardized response criteria incorporating both radiographic (volumetric MRI analysis) and clinical assessment tools

- Long-term follow-up (minimum 2-3 years) to evaluate recurrence rates

- Quality of life metrics specific to LM-related symptoms and cosmetic concerns

The primary efficacy endpoint typically combines radiographic response (complete response: >90% volume reduction; substantial response: 60-90% reduction) with clinical improvement in LM-related symptoms [7].

Safety Monitoring and Pharmacovigilance

Comprehensive safety assessment should include standardized monitoring for both local (injection site reactions, infection, nerve injury) and systemic (fever, inflammatory response, allergic reactions) adverse events. Long-term surveillance is particularly important for immunostimulatory agents like OK-432, with special attention to:

- Autoimmune phenomena development

- Growth disturbance in pediatric patients with periosseous lesions

- Delayed fibrotic changes in treated areas

Conclusion and Future Directions

OK-432 sclerotherapy represents a paradigm shift in the management of lymphatic malformations, offering effective treatment with favorable morbidity profiles compared to traditional surgical approaches. The future development of OK-432 and similar agents will likely focus on:

- Molecular stratification of LMs based on PIK3CA mutation status and VEGF expression profiles

- Novel delivery systems including sustained-release formulations and targeted nanoparticles

- Rational combination therapies with pathway-specific inhibitors (PI3K/mTOR inhibitors) or anti-lymphangiogenic agents

- Gene expression profiling to predict treatment response and identify resistance mechanisms

The continued investigation into OK-432's mechanisms of action will not only optimize its clinical application but also provide valuable insights into lymphatic biology and the pathophysiology of vascular malformations.

References

- 1. RBCP - Intralesional treatment of lymphatic with... malformations [rbcp.org.br]

- 2. : Symptoms and Management Lymphatic Malformation [medicoverhospitals.in]

- 3. Frontiers | Novel technique of sclerotherapy superficial for ... lymphatic [frontiersin.org]

- 4. Abstract: Orbital venous- lymphatic (VLMs) are... malformations [journals.lww.com]

- 5. Classification, diagnosis, and management of orbital venous- lymphatic ... [pmc.ncbi.nlm.nih.gov]

- 6. with this compound ( Sclerotherapy - OK ) for congenital 432 ... lymphatic [pubmed.ncbi.nlm.nih.gov]

- 7. and Efficacy of safety - OK immunotherapy of 432 ... lymphatic [pubmed.ncbi.nlm.nih.gov]

- 8. [Treatment of lymphatic with malformations - OK sclerosis.] 432 [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive interdisciplinary treatment of an orbital... [degruyterbrill.com]

Comprehensive Application Notes and Clinical Protocols for Ultrasound-Guided Picibanil (OK-432) Sclerotherapy

Introduction and Mechanism of Action